2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy-
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Overview
Description
2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy-: is a chemical compound with the molecular formula C11H9BrO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- typically involves the reaction of 2H-1-Benzopyran-2-one with 2-bromoethanol and a suitable base. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering downstream signaling cascades.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- can be compared with other similar compounds, such as:
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl-: This compound has a similar structure but with a methyl group at the 4-position instead of a methoxy group.
2H-1-Benzopyran-2-one, 4-(2-chloroethoxy)-7-methoxy-: This compound has a chlorine atom instead of a bromine atom, leading to variations in its chemical and biological properties.
The uniqueness of 2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
828265-74-3 |
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Molecular Formula |
C12H11BrO4 |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
4-(2-bromoethoxy)-7-methoxychromen-2-one |
InChI |
InChI=1S/C12H11BrO4/c1-15-8-2-3-9-10(16-5-4-13)7-12(14)17-11(9)6-8/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
XBQDSFJSAIHLMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)OCCBr |
Origin of Product |
United States |
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